

# Azepane-Based Privileged Structures: Escaping Flatland in Fragment-Based Drug Design

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## Compound of Interest

Compound Name: 1-(Piperidin-2-ylmethyl)azepane

CAS No.: 881040-50-2

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## Executive Summary

In the mature landscape of Fragment-Based Drug Design (FBDD), the "low-hanging fruit" of flat, aromatic heterocycles has been extensively harvested. The next frontier lies in escaping flatland—increasing the fraction of  $sp^3$ -hybridized carbons (

) to access novel chemical space and improve physicochemical properties. The azepane (homopiperidine) scaffold represents a critical, underutilized privileged structure in this domain. Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), azepane offers a unique conformational profile—existing in a fluxional twist-chair/chair equilibrium—that allows for vector exploration inaccessible to rigid scaffolds.

This technical guide dissects the azepane scaffold's utility in FBDD, detailing its conformational mechanics, modern synthetic access via skeletal editing, and application in targeting difficult active sites like aspartyl proteases (BACE1) and kinases (PKA/PKB).

## The Azepane Imperative: Conformational Mechanics & Vector Analysis

## Beyond the Chair: The "Goldilocks" Ring Size

While piperidines predominantly lock into a low-energy chair conformation, placing substituents in defined axial/equatorial vectors, the 7-membered azepane ring introduces controlled flexibility. It exists primarily in a twist-chair (TC) or twisted-boat (TB) conformation.

- **Entropic Penalty vs. Induced Fit:** The azepane ring possesses higher conformational entropy than piperidine. In FBDD, this is often viewed as a liability (entropic penalty upon binding). However, for "hotspot" identification, this flexibility allows the fragment to sample multiple binding vectors within a sub-pocket before rigidification via fragment growing.
- **Vector Distribution:** Substituents on an azepane ring (particularly at C3, C4, and C5) project into spatial quadrants not covered by the equatorial vectors of a piperidine. This is critical for reaching distinct sub-pockets in enzymes like BACE1, where the catalytic dyad requires precise geometry.

## Physicochemical Advantages

- **Solubility:** The non-planar nature disrupts crystal packing energy, often resulting in higher aqueous solubility compared to flat analogues.
- **Metabolic Stability:** Unlike piperazines (often prone to N-oxidation or reactive metabolite formation), C-substituted azepanes generally show robust metabolic stability, provided the nitrogen is suitably functionalized (e.g., amides, sulfonamides).

## Synthetic Access: Breaking the Bottleneck

Historically, azepane synthesis was the limiting factor, relying on low-yielding Beckmann rearrangements or slow Ring-Closing Metathesis (RCM). Modern FBDD demands rapid library generation. We highlight a cutting-edge Photochemical Skeletal Editing protocol that converts abundant nitroarenes directly into azepanes.

## Protocol: Photochemical Dearomative Skeletal Editing

Reference: This approach leverages recent advances in nitrene insertion logic (e.g., work from the Leonori group and others in skeletal editing).

Concept: Conversion of a 6-membered nitroarene to a 7-membered azepane via a single-atom nitrogen insertion and subsequent reduction.[1]

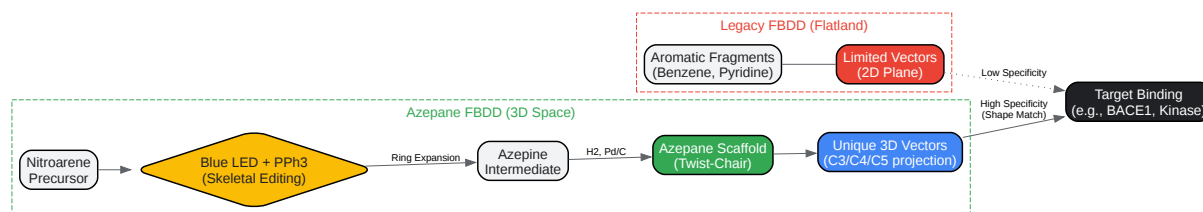
## Step-by-Step Methodology:

- Starting Material: Substituted Nitroarene (commercially abundant).
- Photochemical Insertion (The "Edit"):
  - Reagents: Nitroarene, Phosphine (e.g., PPh<sub>3</sub>, deoxygenating agent), Blue LED (450-460 nm).
  - Mechanism: Photo-excitation generates a singlet nitrene intermediate which undergoes intramolecular cyclization/expansion into an azepine (unsaturated).
- Hydrogenation (Saturation):
  - Reagents: H<sub>2</sub> (balloon or 1-5 bar), Pd/C (10 mol%), MeOH/EtOH.
  - Outcome: Reduction of the azepine double bonds yields the saturated azepane.

Why this matters for FBDD: It allows the "morphing" of known bioactive phenyl fragments into azepane fragments directly, preserving substituent patterns (ortho/meta/para translation to specific azepane positions).[1]

## Visualization: The Azepane Workflow

The following diagram illustrates the strategic integration of azepane scaffolds into an FBDD campaign, contrasting the "Flat" vs. "3D" approach and detailing the skeletal editing synthesis.



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Caption: Transition from flat aromatic fragments to 3D azepane scaffolds via photochemical skeletal editing, enabling access to novel binding vectors.

## Case Studies: Validating the Scaffold

### Kinase Inhibition: The Balanol Lesson

The fungal metabolite (-)-balanol is a potent inhibitor of Protein Kinase A (PKA) and C (PKC). Its core features a 3,4-disubstituted azepane ring.

- Mechanism: The azepane nitrogen mimics the ATP adenine N1 position, while the flexible ring allows the 4-hydroxybenzamide side chain to orient perfectly into the phosphate-binding loop.
- FBDD Application: Synthetic analogues (e.g., Roche's PKA/PKB inhibitors) utilized the azepane to bridge the ATP site and the substrate binding groove. The 7-membered ring provided the necessary arc length that a piperidine could not achieve without distorting the H-bond network.

## BACE1 Inhibitors: Addressing the Catalytic Dyad

In Alzheimer's research, BACE1 (beta-secretase) is a prime target. The active site is a large, elongated cleft containing two aspartic acid residues.

- The Challenge: Small, rigid fragments often fail to span the S1-S3 pockets effectively.
- The Azepane Solution: Azepane-based peptidomimetics have been designed where the ring acts as a central scaffold. The conformational mobility allows the "flaps" of the enzyme to close over the inhibitor (induced fit), a process energetically compensated by the favorable hydrophobic contacts of the azepane methylene groups with the S1' sub-pocket.

## Experimental Protocol: Biophysical Screening of Azepane Fragments

Due to the lower affinity of fragments (mM range), robust biophysical detection is required.  $^{19}\text{F}$  NMR is the gold standard for screening 3D fragments like azepanes, which can be easily fluorinated.

### Protocol: $^{19}\text{F}$ NMR Ligand-Observed Screening ( $T_2$ Relaxation)

Objective: Identify azepane fragments binding to a target protein (e.g., BRD4 or a Kinase).

Materials:

- Library: Fluorinated azepane fragment library (e.g., 4-fluoroazepane derivatives).
- Protein: Recombinant target protein (>95% purity), 10-20  $\mu\text{M}$  final conc.
- Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM TCEP, 10%  $\text{D}_2\text{O}$ .
- Instrument: 600 MHz NMR with cryoprobe.

Workflow:

- Cocktail Preparation: Pool fragments (5-10 compounds) with distinct  $^{19}\text{F}$  chemical shifts. Final concentration: 50  $\mu\text{M}$  each.

- Reference Spectrum ( $T_{2\_ref}$ ): Acquire CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence on the cocktail without protein. This measures the intrinsic transverse relaxation time (slow decay = sharp peaks).
- Sample Spectrum ( $T_{2\_sample}$ ): Add protein (10  $\mu$ M) to the cocktail. Acquire CPMG spectrum.
- Data Analysis:
  - Binding Event: Binding to the large protein significantly reduces the tumbling rate of the fragment.
  - Signal: Look for line broadening or signal reduction in the presence of protein compared to the reference.
  - Hit Validation: Deconvolute the cocktail and re-test the single azepane hit in a dose-response (KD determination).

#### Self-Validation Check:

- Control: Include a non-binding fluorinated internal standard (e.g., trifluoroacetic acid or a known non-binder) to rule out viscosity effects or aggregation.

## Quantitative Comparison: Ring Properties

Feature	Piperidine (6-membered)	Azepane (7-membered)	Relevance to Drug Design
Dominant Conformation	Chair (Rigid)	Twist-Chair / Twist-Boat (Fluxional)	Azepane allows "Induced Fit" binding.
Vector Availability	Axial / Equatorial	Pseudo-axial / Pseudo-equatorial + Unique C4/C5 vectors	Azepane accesses novel sub-pockets.
LogP (Unsubstituted)	0.84	1.22	Azepane is more lipophilic; requires polar decoration.
Aqueous Solubility	High	Moderate to High	Non-planarity aids solubility vs. aromatics.
Synthetic Access	High (Commodity)	Moderate (Requires specific routes like Skeletal Editing)	Azepane offers stronger IP position.

## References

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## Sources

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